头孢西力钠

描述

Synthesis Analysis

The synthesis of cephacetrile sodium involves a series of steps starting from 7-aminocephalosporanic acid (7-ACA), leading to its transformation into cephacetrile sodium through acylation, hydrolysis, carbamoylation, and finally, salt formation. The process aims to achieve a high overall yield and employs environmentally friendly and cost-effective reagents (Liu Dong-zhi, 2007).

Molecular Structure Analysis

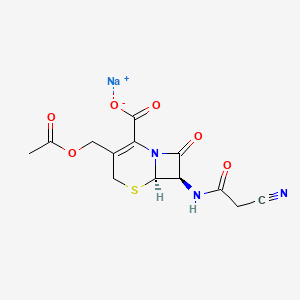

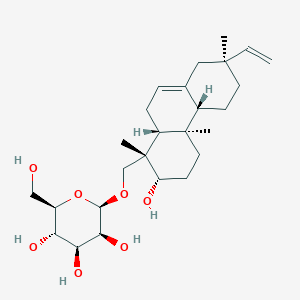

The molecular structure of cephacetrile sodium is characterized by the presence of a beta-lactam nucleus and a 7-acylamino side chain, typical of cephalosporins. This structure confers on cephacetrile its antibacterial properties, although this aspect is beyond our focus. Detailed structural analysis through techniques like X-ray crystallography and NMR spectroscopy is essential for understanding its chemical behavior and reactivity.

Chemical Reactions and Properties

Cephacetrile sodium's stability and reactivity are influenced by its molecular structure. It undergoes reactions typical of cephalosporins, such as the cleavage of the beta-lactam ring under certain conditions. The compound's reactivity with various reagents and under different environmental conditions (e.g., pH and temperature) provides insights into its stability and degradation pathways, important for its synthesis and storage (H. Fabre, N. H. Eddine, G. Bergé, 1984).

Physical Properties Analysis

The physical properties of cephacetrile sodium, such as solubility, melting point, and crystal form, are crucial for its formulation and application in various pharmaceutical forms. High-performance liquid chromatographic methods provide accurate quantitative determination and are essential for the analysis of cephacetrile sodium in bulk and dosage forms, ensuring quality control and consistency in pharmaceutical applications (A. Mangia, S. Silingardi, F. Bortesi, G. Grisanti, M. Di Bitetto, 1979).

Chemical Properties Analysis

The chemical properties of cephacetrile sodium, including its reactivity, degradation kinetics, and interaction with other chemical substances, are fundamental for its synthesis, stability, and efficacy. Investigations into its degradation kinetics in aqueous solutions provide valuable data for optimizing storage conditions and extending shelf life, ensuring the compound's effectiveness until administration (H. Fabre, N. H. Eddine, G. Bergé, 1984).

科学研究应用

药理学研究

头孢西力钠的药理学特性已得到广泛研究。对健康志愿者进行的研究表明,头孢西力作为一种注射用头孢菌素,可达到足够的血清和尿液浓度,以治疗由易感菌引起的全身或尿路感染 (Wise 和 Reeves,1974)。此外,还研究了其对牛乳房病原体和新生犊牛和猪中各种致病菌的活性,揭示了其对一系列革兰氏阳性和革兰氏阴性菌株的最小抑菌浓度 (MIC) (Ziv 和 Nouws,2010)。

分析测定

开发用于定量测定药物制剂中头孢西力钠的分析方法一直是研究的一个重要领域。已开发出高效液相色谱法来确保头孢西力钠剂型的准确性和效率,证明日内和日间变异系数均低于 0.7% (Mangia 等,1979)。此类方法对于维持头孢西力钠作为药物的质量和功效至关重要。

生殖功能研究

已对头孢西力钠对大鼠和兔子等动物物种生殖功能的影响进行了研究。这些研究发现,即使高剂量的头孢西力钠也不会改变这些动物的生育力、妊娠和产后发育,表明其在生殖健康方面的安全性 (Esposti 等,1986)。

对细菌感染的临床疗效

临床研究已证明头孢西力钠对多种细菌感染有效。一项研究强调了其对从临床标本中分离出的细菌的有效性,其中肠球菌菌株特别敏感 (Isenberg 等,1973)。此外,还探讨了其在治疗儿童百日咳呼吸道感染中的应用,显示出显着的治疗活性 (Nola 和 Soranzo,1976)。

作用机制

Target of Action

Cephacetrile Sodium, also known as Cefacetrile Sodium, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for bacterial survival and growth .

Mode of Action

Cephacetrile Sodium interacts with its targets by binding to these penicillin-binding proteins. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of this process disrupts the structural integrity of the bacterial cell wall, leading to its weakening .

Biochemical Pathways

The primary biochemical pathway affected by Cephacetrile Sodium is the bacterial cell wall synthesis pathway. By inhibiting this pathway, Cephacetrile Sodium prevents the formation of a complete and functional bacterial cell wall . The downstream effect of this action is the initiation of cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

Pharmacokinetics

The pharmacokinetic properties of Cephacetrile Sodium include its absorption, distribution, metabolism, and excretion (ADME). The volume of distribution is between 0.2 to 0.5L/kg . It has a protein binding capacity of 23 to 38% . The elimination half-life of Cephacetrile Sodium is approximately 1.2 hours . It is primarily excreted via the kidneys .

Result of Action

The primary molecular effect of Cephacetrile Sodium’s action is the disruption of the bacterial cell wall synthesis. This disruption leads to a weakened cell wall, making the bacterial cell susceptible to lysis . On a cellular level, this results in the death of the bacterial cell, thereby helping to control the bacterial infection .

安全和危害

Cephacetrile sodium may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

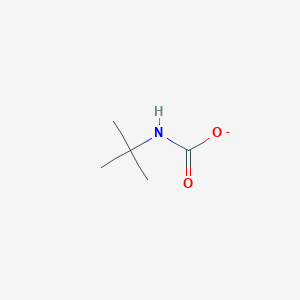

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCRUTWHNMMJEK-WYUVZMMLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23239-41-0 (Parent), 23239-41-0 (mono-hydrochloride salt) | |

| Record name | Cephacetrile sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

361.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23239-41-0 | |

| Record name | Cephacetrile sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (6R-trans)-3-(acetoxymethyl)-7-(cyanoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHACETRILE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TH1FJY1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Cephacetrile sodium exert its antibacterial effect?

A1: Cephacetrile sodium, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] While the provided research doesn't delve into the specific interactions of Cephacetrile sodium with its target, it is known to target penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis. This inhibition leads to a weakened cell wall, ultimately causing bacterial cell death.

Q2: What analytical methods are commonly used to quantify Cephacetrile sodium?

A4: High-performance liquid chromatography (HPLC) is a widely employed technique for the rapid and accurate determination of Cephacetrile sodium in both bulk form and dosage forms. [] This method offers advantages over microbiological assays, particularly in terms of speed and the ability to differentiate Cephacetrile from its degradation products and synthesis by-products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7S,9S)-7-[(2R,3R,4R,5S,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(hydroxymethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1260300.png)

![11-(2-Oxopropylidene)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one](/img/structure/B1260304.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)